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Introduction: FINO2 (Ferroptosis-Inducing Peroxide) is an endoperoxide-containing 1,2-
dioxolane compound that triggers a non-apoptotic form of regulated cell death known as
ferroptosis.[1][2] Its mechanism of action is distinct from other classical ferroptosis inducers like
erastin or RSL3.[3][4] FINO2 initiates ferroptosis through a dual mechanism: the indirect
inactivation of glutathione peroxidase 4 (GPX4) and the direct oxidation of intracellular iron
(Fe2*).[1][5][6] This cascade of events leads to the overwhelming accumulation of lipid
peroxides, particularly within mitochondrial membranes, causing profound mitochondrial
dysfunction and culminating in cell death.[5][6]

These application notes provide a comprehensive guide with detailed protocols for assessing
the key mitochondrial dysfunction markers that arise from FINO2 exposure. The methodologies
outlined below are essential for researchers investigating the mechanism of FINO2, developing
novel therapeutics targeting ferroptosis, or screening compounds for off-target mitochondrial
toxicity.

Mechanism of FINO2-Induced Mitochondrial
Dysfunction

FINO2's unique structure, containing both an endoperoxide moiety and a hydroxyl head group,
is critical for its activity.[1] It bypasses the need to deplete glutathione (GSH) and instead
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initiates a two-pronged attack that converges on lipid peroxidation.[1]

» Direct Iron Oxidation: FINO2 directly oxidizes labile ferrous iron (Fe2*) to ferric iron (Fe3*).
This process can generate reactive radical species that further propagate lipid peroxidation.

[6]

« Indirect GPX4 Inactivation: FINO2 leads to the indirect loss of GPX4 enzymatic function.[1]
[3] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides to non-toxic
lipid alcohols, making it a master regulator of ferroptosis.[5][6] Its inactivation leaves the cell,
and particularly the mitochondria, vulnerable to oxidative damage.

This dual action results in the widespread oxidation of lipids, including mitochondria-specific
phospholipids like cardiolipin.[1] Oxidized cardiolipin can disrupt the integrity of the inner
mitochondrial membrane, impair the function of the electron transport chain (ETC), and
contribute to the opening of the mitochondrial permeability transition pore (mPTP), leading to
catastrophic mitochondrial failure.[7][8][9]

Dual Mechanism
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FINO2 signaling pathway leading to mitochondrial dysfunction.

Quantitative Data Summary

The following tables summarize representative quantitative data derived from studies
assessing the effects of FINO2 on various cellular and mitochondrial parameters.

Table 1: Lipid Peroxidation Markers
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] Fold Change
Assay Cell Line Treatment Reference
vs. Control

C11-BODIPY FINO2 (10 pM, ~8-10 fold

HT-1080 . [5]
(581/591) 6h) increase
TBARS (MDA FINO2 (10 pM, ~4-5 fold

HT-1080 _ [1][5]
levels) 6h) increase
Oxidized PE FINO2 (10 uM, Significant

_ HT-1080 [5]

Species 6h) Increase

| Oxidized Cardiolipin | HT-1080 | FINO2 (10 uM, 6h) | Significant Increase |[1] |

Table 2: Mitochondrial Function Parameters

Assay Cell Line Treatment Observation Reference
o Decreased
GPX4 Activity HT-1080 FINO2 (10 pM) . [1]1[5]
activity
Mitochondrial ) )
o Mitochondrial Dose-dependent
Respiration HepG2 ] ) [10]
Toxin reduction
(OCR)

Mitochondrial
Membrane PC12
Potential (A¥Ym)

Oxidative Stress

Significant loss [11]

| Cell Viability | BJ-ELR | FINO2 (10 pM, 24h) | ~80-90% decrease |[2] |

Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using C11-

BODIPY 581/591

Principle: The fluorescent probe C11-BODIPY 581/591 is a lipophilic dye that incorporates into

cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from
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red (~590 nm) to green (~510 nm).[2][5] This shift can be quantified by flow cytometry to
measure the extent of lipid peroxidation.

Materials:

e C11-BODIPY 581/591 (Thermo Fisher Scientific, D3861)

e FINO2

o Cell culture medium (e.g., DMEM)

» Fetal Bovine Serum (FBS)

¢ Phosphate-Buffered Saline (PBS)

e Trypsin-EDTA

e Flow cytometer with 488 nm and 561 nm lasers

Procedure:

e Cell Seeding: Seed cells (e.g., HT-1080) in a 6-well plate at a density that allows them to
reach 70-80% confluency on the day of the experiment.

e Compound Treatment: Treat cells with the desired concentration of FINO2 (e.g., 10 uM) or
vehicle control (e.g., 0.1% ethanol) for the specified duration (e.g., 6 hours). Include positive
controls like RSL3 or erastin if desired.

» Probe Loading: One hour before the end of the treatment period, add C11-BODIPY 581/591
to the culture medium to a final concentration of 2.5 uM. Incubate at 37°C, 5% CO: for 30-60
minutes.

o Cell Harvesting:

o Aspirate the medium and wash the cells twice with ice-cold PBS.

o Add Trypsin-EDTA to detach the cells.
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o Neutralize trypsin with medium containing 10% FBS and transfer the cell suspension to a
flow cytometry tube.

o Centrifuge at 300 x g for 5 minutes at 4°C.

Resuspension: Discard the supernatant and resuspend the cell pellet in 300-500 pL of ice-
cold PBS. Keep samples on ice and protected from light.

Flow Cytometry Analysis:
o Analyze the samples immediately on a flow cytometer.

o Excite the cells with a 488 nm laser and collect emissions in the green channel (e.g.,
530/30 nm filter, FITC channel).

o The increase in green fluorescence intensity is indicative of lipid peroxidation.
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Experimental workflow for C11-BODIPY lipid peroxidation assay.

Protocol 2: Thiobarbituric Acid Reactive Substances

(TBARS) Assay
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Principle: The TBARS assay is a well-established method for detecting lipid peroxidation by
measuring malondialdehyde (MDA), a natural byproduct of lipid degradation.[1][5] MDA reacts
with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-
colored adduct that can be measured spectrophotometrically at ~532 nm.

Materials:

TBA reagent (Thiobarbituric acid in an appropriate buffer)

 Trichloroacetic acid (TCA)

» Butylated hydroxytoluene (BHT) to prevent new lipid peroxidation during the assay

MDA standard (1,1,3,3-Tetramethoxypropane)

o Cell lysis buffer (e.g., RIPA buffer)

e Spectrophotometer or plate reader

Procedure:

o Cell Culture and Treatment: Culture and treat cells with FINO2 as described in Protocol 1.
e Cell Lysis:

Wash cells with ice-cold PBS.

[e]

o

Lyse the cells on ice using a lysis buffer containing an antioxidant like BHT.

[¢]

Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C to
pellet cell debris.

[¢]

Collect the supernatant for analysis.

» Protein Quantification: Determine the protein concentration of each lysate using a standard
method (e.g., BCA assay) for normalization.

e TBARS Reaction:
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[e]

To 100 pL of cell lysate, add 200 pL of TCA solution to precipitate proteins.

o

Centrifuge at 3,000 x g for 10 minutes.

[¢]

Transfer the supernatant to a new tube and add 200 uL of TBA reagent.

Incubate the mixture at 95°C for 60 minutes.

[¢]

[e]

Cool the samples on ice for 10 minutes to stop the reaction.

e Measurement:
o Measure the absorbance of the resulting pink solution at 532 nm.

o Prepare a standard curve using the MDA standard to calculate the concentration of MDA
in the samples.

» Data Analysis: Normalize the MDA concentration to the protein concentration of each
sample. Express results as nmol MDA/mg protein.

Protocol 3: Assessment of Mitochondrial Respiration
(Oxygen Consumption Rate)

Principle: Mitochondrial respiration, or the oxygen consumption rate (OCR), is a key indicator of
mitochondrial function.[10][12] Instruments like the Seahorse XF Analyzer measure OCR in
real-time in live cells. By sequentially injecting pharmacological inhibitors of the electron
transport chain (ETC), different parameters of mitochondrial respiration can be determined,
including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial
respiration.[12][13]

Materials:
o Seahorse XF Analyzer (or similar instrument) and associated cell culture microplates
e Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

¢ Oligomycin (Complex V inhibitor)
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e FCCP (uncoupling agent)

e Rotenone/Antimycin A (Complex | and Il inhibitors)
e FINO2

Procedure:

e Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined
optimal density and allow them to adhere overnight.

e Compound Treatment (Acute):
o On the day of the assay, replace the culture medium with pre-warmed assay medium.
o Incubate the plate at 37°C in a non-COz incubator for 1 hour.

o Prepare the inhibitor compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in the
injection ports of the sensor cartridge.

o Load the FINO2 compound into the first injection port to measure the acute effect on OCR.
e Assay Execution:
o Calibrate the sensor cartridge and load the cell plate into the Seahorse XF Analyzer.

o The instrument will perform cycles of mixing, waiting, and measuring to determine
baseline OCR.

o Injection 1 (FINO2): FINO2 is injected, and subsequent OCR measurements reveal its
immediate impact on basal respiration.

o Injection 2 (Oligomycin): Oligomycin is injected to inhibit ATP synthase. The resulting drop
in OCR represents the portion of respiration linked to ATP production.

o Injection 3 (FCCP): FCCP, an uncoupler, is injected to disrupt the proton gradient and
induce the maximum respiratory rate. This reveals the spare respiratory capacity.
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o Injection 4 (Rotenone & Antimycin A): A mixture of these inhibitors is injected to completely
shut down the ETC. The remaining OCR is due to non-mitochondrial processes.

« Data Analysis: The instrument's software calculates the various respiratory parameters
based on the changes in OCR after each injection. Data is typically normalized to cell
number or protein content per well.

Mitochondrial Respiration Assay (OCR)

OCR Measurement Over Time

Non-Mito.
Respiration Sequential Injections
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Maximal
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ATP-Linked
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 11/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5899674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5899674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5507670/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5507670/
https://pubmed.ncbi.nlm.nih.gov/29610484/
https://pubmed.ncbi.nlm.nih.gov/29610484/
https://lmu.primo.exlibrisgroup.com/discovery/fulldisplay?docid=cdi_pubmed_primary_29610484&context=PC&vid=01LMU_INST:Hannon&lang=en&adaptor=Primo%20Central&tab=Everything&query=null%2C%2CDVD%2CAND&facet=citing%2Cexact%2Ccdi_FETCH-LOGICAL-c4851-7908b2d766e48d3233d1a5f2f2b72e93703884b2b12c1c4c3c67fcd54745ec543&offset=50
http://www.columbia.edu/cu/biology/StockwellLab/index/publications/Gaschler_2018_NCB_FINO2.pdf
https://www.researchgate.net/figure/FINO2-induces-ferroptotic-cell-death-a-Organic-peroxides-and-FINO2-b-The_fig1_324162927
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00930/full
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2019.00930/full
https://pubmed.ncbi.nlm.nih.gov/30472963/
https://pubmed.ncbi.nlm.nih.gov/30472963/
https://pubmed.ncbi.nlm.nih.gov/22468920/
https://pubmed.ncbi.nlm.nih.gov/22468920/
https://pubmed.ncbi.nlm.nih.gov/22468920/
https://www.agilent.com/cs/library/applications/application-drug-induced-mitochondrial-toxicity-cell-analysis-5994-1216en-agilent.pdf
https://pubmed.ncbi.nlm.nih.gov/9364326/
https://pubmed.ncbi.nlm.nih.gov/9364326/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5864235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5864235/
https://www.researchgate.net/publication/325754131_Guidelines_on_experimental_methods_to_assess_mitochondrial_dysfunction_in_cellular_models_of_neurodegenerative_diseases
https://www.benchchem.com/product/b15582668#assessing-mitochondrial-dysfunction-after-fino2-exposure
https://www.benchchem.com/product/b15582668#assessing-mitochondrial-dysfunction-after-fino2-exposure
https://www.benchchem.com/product/b15582668#assessing-mitochondrial-dysfunction-after-fino2-exposure
https://www.benchchem.com/product/b15582668#assessing-mitochondrial-dysfunction-after-fino2-exposure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15582668?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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